![molecular formula C11H9F3O2S B2754190 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid CAS No. 672951-84-7](/img/structure/B2754190.png)
2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Flexible Ligand Design for Metal–Organic Frameworks (MOFs)
Researchers have synthesized flexible dicarboxylate ligands, which are crucial for constructing copper metal–organic systems. These ligands, including variations that involve sulfanyl groups similar to the queried compound, enable the assembly of complexes with unique structures, such as discrete molecular chairs and coordination polymers. These findings suggest potential applications in catalysis and materials science (Dai et al., 2009).
Catalysis
The catalytic applications of sulfanyl compounds have been demonstrated, notably in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols). Sulfuric acid derivatives, acting as recyclable catalysts, facilitate condensation reactions under refluxing conditions, yielding high product yields. This highlights the compound's relevance in developing efficient and sustainable catalytic processes (Tayebi et al., 2011).
Trifluoromethyl Sulfonates Formation
The ability to generate trifluoromethyl sulfonates from sulfonic acids using hypervalent iodine trifluoromethylating agents under mild conditions opens up avenues for introducing trifluoromethyl groups into various substrates. This method's good to excellent yields suggest its utility in synthesizing fluorinated compounds, which are of significant interest in pharmaceuticals and agrochemicals (Koller et al., 2009).
Superacidic Media Reactions
The role of superacidic trifluoromethanesulfonic acid in catalyzing the alkylation of benzene with cyclic ethers indicates a novel application in organic synthesis. The formation of phenyl-substituted and bicyclic compounds through these reactions showcases the potential for synthesizing complex organic molecules, including pharmaceuticals and materials (Molnár et al., 2003).
Oxidation Catalysis
Metal–organic frameworks (MOFs) derived from sulfanyl-containing ligands have shown promise as catalysts in the oxidation of cyclohexane using ionic liquids. This application underscores the importance of designing sulfanyl-based ligands for catalytic processes, particularly in green chemistry, where ionic liquids offer a less toxic alternative to conventional solvents (Hazra et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2S/c12-8(10(13)14)5-6-17-9-4-2-1-3-7(9)11(15)16/h1-4H,5-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTBGFTWVSWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCCC(=C(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
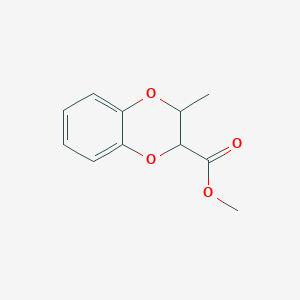
![2-(3,5-Dimethylisoxazol-4-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2754110.png)
![11-Oxa-8,13-diazadispiro[3.0.55.34]tridecan-12-one;hydrochloride](/img/structure/B2754111.png)
![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)
![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)
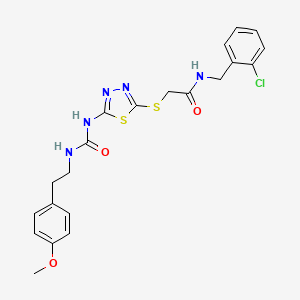
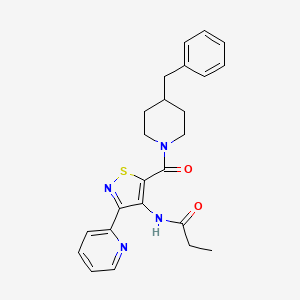
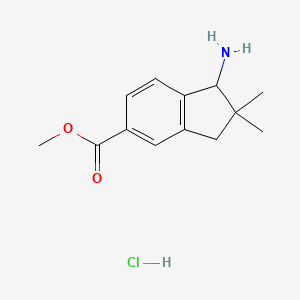

![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)
amine dihydrochloride](/img/structure/B2754124.png)
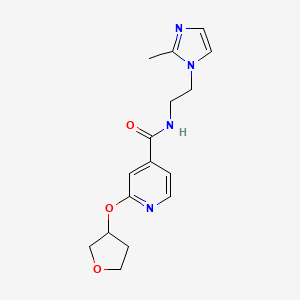
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2754128.png)
![8-chloro-3-(4-ethylphenyl)-N-(3-methylbutyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2754130.png)
